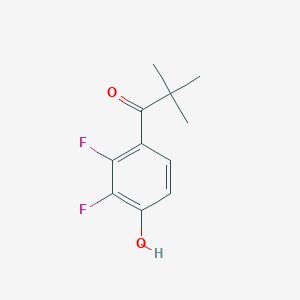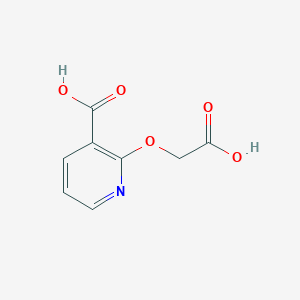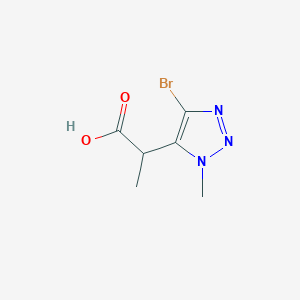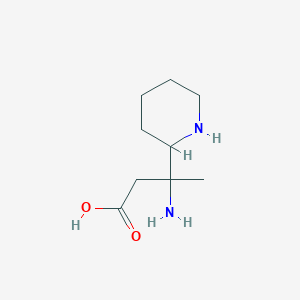
3-Amino-3-(piperidin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(piperidin-2-yl)butanoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(piperidin-2-yl)butanoic acid typically involves the formation of the piperidine ring followed by the introduction of the amino and butanoic acid groups. Common synthetic methods include:
Hydrogenation: Using cobalt, ruthenium, or nickel-based nanocatalysts to hydrogenate pyridine derivatives.
Cyclization: Forming the piperidine ring through cyclization reactions.
Amination: Introducing the amino group through amination reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often focus on optimizing yield and cost-effectiveness. These methods may include:
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(piperidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the piperidine ring or other functional groups.
Substitution: Substitution of the amino or carboxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
3-Amino-3-(piperidin-2-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(piperidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
3-Amino-3-(piperidin-2-yl)butanoic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: Including substituted piperidines, spiropiperidines, and piperidinones.
Amino Acids: Such as 3-Amino-3-(piperidin-2-yl)propanoic acid and 3-Amino-3-(piperidin-2-yl)pentanoic acid.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-amino-3-piperidin-2-ylbutanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-4-2-3-5-11-7/h7,11H,2-6,10H2,1H3,(H,12,13) |
InChI Key |
STKMHCSFNYJEHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)(C1CCCCN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


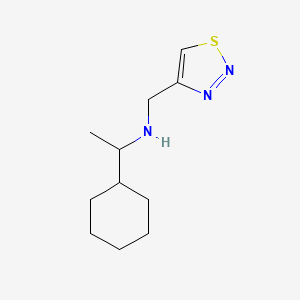
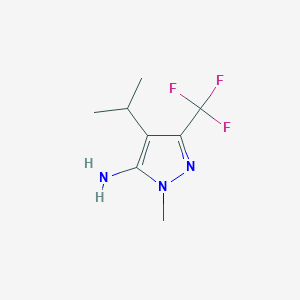
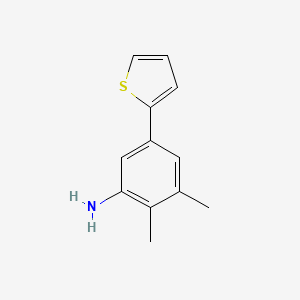
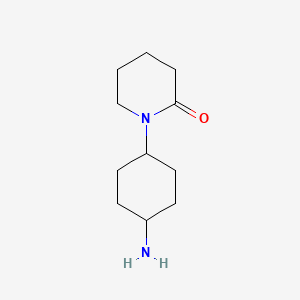
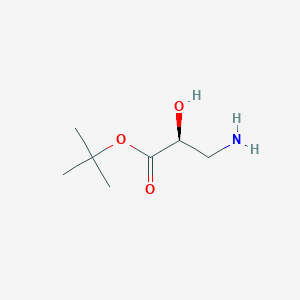
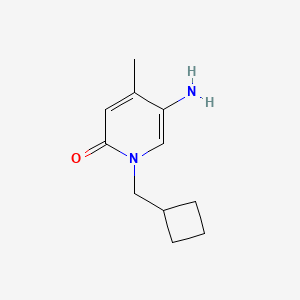
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
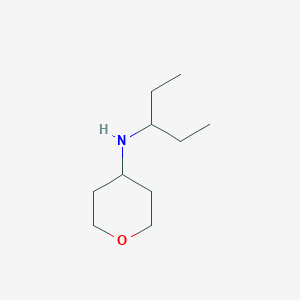
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)
